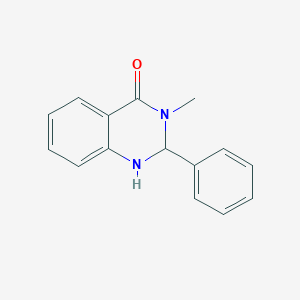

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction typically requires a catalyst and can be carried out under reflux conditions in ethanol. For example, the use of a heterogeneous Lewis acid catalyst such as cross-linked poly(4-vinylpyridine) supported BF3 has been reported to yield good to high yields of the desired product .

Another method involves the use of isatoic anhydride, ammonium acetate, and aromatic aldehydes in a one-pot three-component cyclocondensation reaction. This reaction can be catalyzed by ionic liquids such as 1-butyl-3-methyl imidazolium methanesulfonate in an ethanol-water solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable and reusable catalysts, such as heterogeneous Lewis acid catalysts, is advantageous for industrial applications due to their efficiency and ease of removal from the reaction mixture .

化学反应分析

Types of Reactions

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学研究应用

Chemistry

The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties.

Biology

3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has shown potential as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are relevant to diabetes management. This inhibition can lead to reduced blood glucose levels, making it a candidate for antidiabetic therapies.

Medicine

Quinazolinone derivatives have been investigated for their broad spectrum of biological activities:

- Antitumor Activity : These compounds have demonstrated efficacy in inducing apoptosis in cancer cells.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, helping mitigate oxidative stress.

- Antimicrobial Effects : It shows antibacterial and antifungal properties, making it a potential candidate for treating infections caused by resistant strains.

- Neurological Applications : Some studies suggest anticonvulsant effects, indicating potential benefits in neurological disorders.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

Enzyme Inhibition

The compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

Antitumor Activity

In vitro studies indicated that the compound induces apoptosis in various cancer cell lines, particularly effective against breast and colon cancer cells.

Antimicrobial Activity

In vivo models demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria with significantly lower minimum inhibitory concentration (MIC) values compared to standard antibiotics.

Antidiabetic Activity

A study demonstrated that administering this compound significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to its inhibitory action on carbohydrate-hydrolyzing enzymes.

Antitumor Studies

In vitro studies showed that the compound induced apoptosis in various cancer cell lines with IC50 values indicating potent activity against specific cancers.

Infection Models

Research involving infection models revealed that derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

作用机制

The mechanism of action of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes such as α-amylase and α-glucosidase, thereby preventing the breakdown of carbohydrates and reducing blood glucose levels . The compound’s antitumor activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

相似化合物的比较

3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

2-Phenylquinazolin-4-one: Lacks the methyl group at the 3-position.

3-Methylquinazolin-4-one: Lacks the phenyl group at the 2-position.

2,3-Dimethylquinazolin-4-one: Contains methyl groups at both the 2- and 3-positions.

The presence of both the methyl and phenyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development .

生物活性

3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the class of quinazolinones. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position, which contribute to its unique properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. By inhibiting these enzymes, it can potentially lower blood glucose levels.

- Antitumor Activity : Quinazolinone derivatives have been investigated for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Properties : It demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells.

- Antibacterial and Antifungal Effects : Research indicates that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

- Anticonvulsant Activity : Some studies have reported anticonvulsant effects, suggesting that this compound may be beneficial in neurological disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- Antidiabetic Activity : A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rats when administered at specific dosages. The mechanism was attributed to its inhibitory action on carbohydrate-hydrolyzing enzymes.

- Antitumor Studies : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. It was found to be particularly effective against breast and colon cancer cells, with IC50 values indicating potent activity.

- Infection Models : In vivo models showed that derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylquinazolin-4-one | Lacks methyl group at 3-position | Limited antitumor activity |

| 3-Methylquinazolin-4-one | Lacks phenyl group at 2-position | Moderate antibacterial effects |

| 2,3-Dimethylquinazolin-4-one | Methyl groups at both 2 and 3 positions | Enhanced antioxidant activity |

| 3-Methyl-2-phenyl-tetrahydroquinazolinone | Unique methyl and phenyl groups | Broad spectrum of activities including antidiabetic and antitumor effects |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one, and how can reaction conditions be standardized?

Methodological Answer: A robust synthesis involves cyclocondensation of substituted benzaldehyde derivatives with thiourea or urea analogs. For example, allyl isothiocyanate reacts with 2-amino-5-methylbenzoic acid in ethanol under reflux, followed by triethylamine-catalyzed cyclization (2–3 hours, 70–80°C). Recrystallization in ethanol yields pure crystals . Key parameters to optimize include solvent polarity (ethanol vs. DMF), stoichiometry (1:1 molar ratio), and temperature control to avoid byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use 1H- and 13C-NMR to confirm methyl (δ 1.2–1.5 ppm) and phenyl (δ 7.2–7.8 ppm) substituents.

- X-ray Crystallography : Employ SHELXL/SHELXS for structure refinement. Planarity of the tetrahydroquinazoline ring and intermolecular hydrogen bonding (N–H⋯O/S) can be analyzed using programs like Olex2 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 281.12).

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Test analgesic activity via acetic acid-induced writhing in rodents (dose: 50–100 mg/kg) and ulcerogenic potential using ethanol-induced gastric lesion models .

- Dose-Response Curves : Use 3–4 dose levels to calculate ED50 values. Include positive controls (e.g., aspirin) and vehicle groups.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance pharmacological efficacy?

Methodological Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., Br at C6/C8) to improve analgesic activity. Compare with 6,8-dibromo analogs (Abstract P-47) .

- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl (CF3) to enhance metabolic stability, as seen in trifluoromethylated quinazolinones .

- Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinity with cyclooxygenase (COX) or opioid receptors.

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets from independent studies (e.g., Patel et al. vs. N Gopal ) to identify variables like animal strain, dosing regimen, or assay sensitivity.

- Validation Experiments : Replicate conflicting studies under standardized conditions (e.g., ISO-certified labs, blinded protocols).

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of divergent results.

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Disorder in Methyl/Phenyl Groups : Use PART instructions in SHELXL to model disorder, with occupancy ratios refined to 70:30 .

- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces via CrystalExplorer to visualize N–H⋯O/S interactions critical for crystal packing .

- Twinning : Apply TWIN/BASF commands in SHELX for high-pressure datasets.

属性

IUPAC Name |

3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPKSZILRECDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。